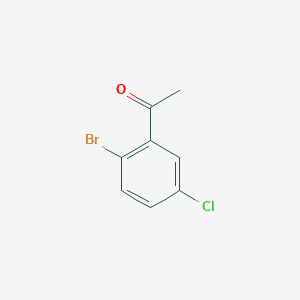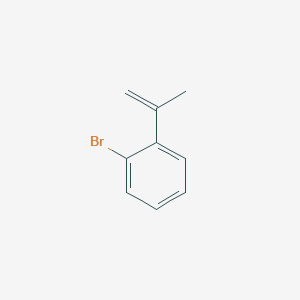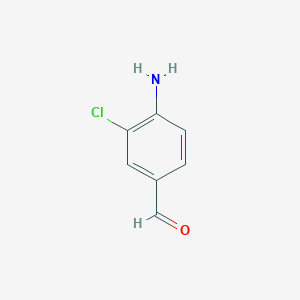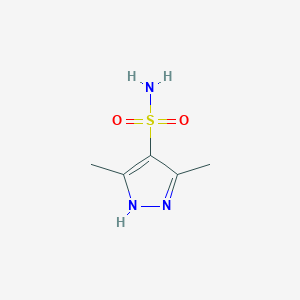
3,5-dimethyl-1H-pyrazole-4-sulfonamide
描述
3,5-Dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound that features both pyrazole and sulfonamide functional groups. Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms, while sulfonamides are characterized by the presence of a sulfonyl group attached to an amine. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and materials science .
作用机制
Target of Action
It is known that pyrazole and sulfonamide derivatives constitute an important class of drugs with several types of pharmacological agents .
Mode of Action
These compounds have been tested for their in vitro antiproliferative activity against u937 cells .
Biochemical Pathways
It is known that pyrazole and sulfonamide derivatives can have a wide range of biological properties .
Result of Action
The result of the action of 3,5-dimethyl-1H-pyrazole-4-sulfonamide is the inhibition of cell proliferation in U937 cells . The half maximal inhibitory concentration (IC50) was calculated for each dose .
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .
生化分析
Biochemical Properties
3,5-dimethyl-1H-pyrazole-4-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antiproliferative activity against certain cancer cell lines by inhibiting specific enzymes involved in cell division . Additionally, this compound can bind to proteins, altering their conformation and affecting their biological activity . These interactions highlight the compound’s potential as a therapeutic agent in the treatment of various diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production . These cellular effects underscore the compound’s potential in regulating various physiological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s mode of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation can influence its biological activity . In vitro studies have shown that this compound remains stable under certain conditions, maintaining its efficacy over extended periods . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to changes in its activity and potential long-term effects on cellular function . These findings highlight the importance of considering temporal factors when evaluating the compound’s therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can produce beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the need for careful dose optimization in preclinical and clinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit certain enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, affecting lipid synthesis and degradation . These interactions highlight the compound’s potential in regulating metabolic processes and its implications for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . This distribution pattern influences the compound’s interactions with biomolecules and its overall efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and lysosomes . This targeting is often mediated by post-translational modifications and targeting signals that direct the compound to its site of action . The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity . Understanding these localization mechanisms is crucial for developing targeted therapies based on this compound.
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-1H-pyrazole-4-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylpyrazole with sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,5-Dimethylpyrazole and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine, often in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
3,5-Dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinamides. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazole ring .
科学研究应用
3,5-Dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antiproliferative activity and is studied for its potential use in cancer therapy.
Medicine: Due to its sulfonamide moiety, it is explored for its potential as an anti-inflammatory and antimicrobial agent.
相似化合物的比较
3,5-Dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and 3,5-dimethylpyrazole, share structural similarities but differ in their functional groups and reactivity.
属性
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFEOHPKNBRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276776 | |
| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-54-3 | |
| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings regarding the antiproliferative activity of the synthesized 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives?
A1: The research primarily investigated the antiproliferative activity of novel this compound and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives. While the exact mechanism of action wasn't elucidated, the study demonstrated that some of these compounds exhibited in vitro antiproliferative activity against U937 cells. [] This activity was assessed using the CellTiter-Glo Luminescent cell viability assay, which measures cell viability based on ATP presence, and compared to Mitomycin C as a reference compound. [] The study also importantly noted that the tested compounds did not exhibit cytotoxic activity against U937 cells, suggesting a different mechanism of growth inhibition. [] The half maximal inhibitory concentration (IC50) values, indicative of the compound's potency, were determined for each derivative using GraphPad Prism software. []
Q2: How did the researchers characterize the synthesized this compound derivatives?
A2: The synthesized pyrazole-4-sulfonamide derivatives were characterized using a combination of spectroscopic and analytical techniques. This included Fourier transform infrared (FT-IR) spectroscopy, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis. [] These techniques provided evidence for the successful synthesis and purity of the target compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


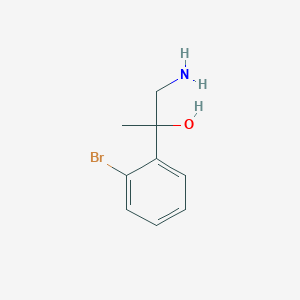
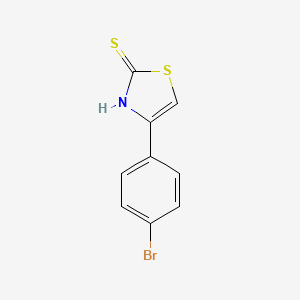
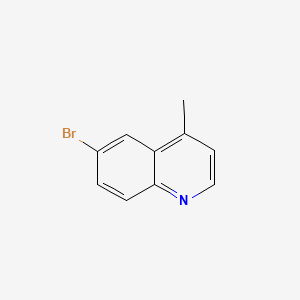
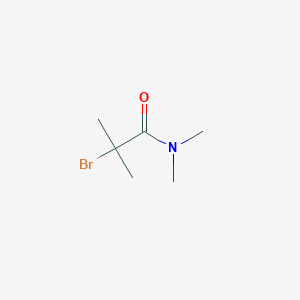
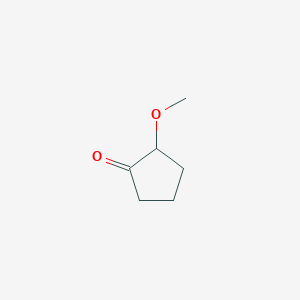
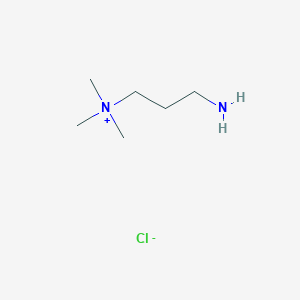
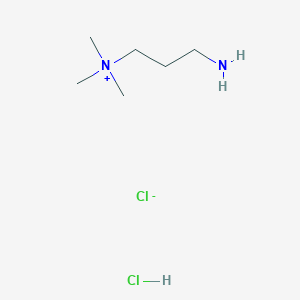

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)

